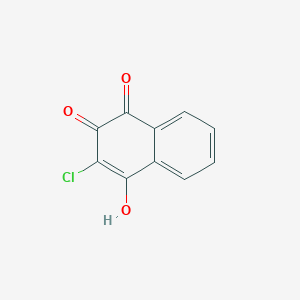
Aluminium selenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium selenide is a useful research compound. Its molecular formula is AlSe and its molecular weight is 105.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Protective Effects : Aluminium selenide shows potential in mitigating oxidative stress and toxic effects caused by aluminium exposure in biological systems. For example, selenium has been found to protect against aluminium-induced oxidative stress in ryegrass roots by enhancing antioxidant enzyme activities and reducing lipid peroxidation (Cartes et al., 2010). Similarly, selenium supplementation has been observed to protect against aluminium chloride induced cardiotoxicity in rats (Ghorbel et al., 2017).
Applications in Batteries : Aluminium-selenium batteries are emerging as a promising option for high-performance and energy-efficient rechargeable batteries. Research has shown that selenium-based rechargeable aluminium batteries demonstrate high specific capacities and excellent cycling stability, making them suitable for applications where high energy density and efficiency are required (Kong et al., 2019).
Optoelectronic Applications : this compound thin films have been explored for their optoelectronic properties. For instance, studies on the variation of cathodic voltages and their effect on the optical properties and conductivity type of electrodeposited Al2Se3 thin films highlight its potential in optoelectronic applications (Olubosede et al., 2020).
Drug Delivery Systems : There's research indicating the use of nanoporous anodic aluminium oxide as a platform for selenium loading, investigating its release behavior for potential applications in localized drug delivery targeting bone cancer (Saji et al., 2015).
Enhancing Thermoelectric Materials : Aluminium doping in lead selenide has been shown to enhance the thermoelectric figure-of-merit, making it a promising material for thermoelectric applications. This enhancement is attributed to the high Seebeck coefficient and low thermal conductivity resulting from the Al dopant (Zhang et al., 2011).
Environmental Applications : Studies have also focused on the environmental implications of aluminium and selenium, such as their content in soils and the effects on plant growth and food chains (Ciesielczuk et al., 2011).
Wirkmechanismus
Target of Action
Selenium is an essential trace element for humans and animals, playing a key role in several major metabolic pathways . It is incorporated into many different selenoproteins, which serve various functions throughout the body . These selenoproteins, including glutathione peroxidases, selenoprotein P, and selenoprotein S, are known to play roles in the regulation of type 2 diabetes .
Mode of Action
Selenium is first metabolized to selenophosphate and selenocysteine . This incorporation is genetically encoded through the RNA sequence UGA . This sequence is recognized by RNA structures called selenocysteine inserting sequences (SECIS), which require the binding of SECIS binding proteins (SBP-2) to recognize selenocystiene .
Biochemical Pathways
Selenium is involved in reductive transformations that serve two metabolic functions: assimilation into macromolecules and dissimilatory reduction during anaerobic respiration . A novel pathway has been discovered for producing selenoneine, the selenium-analog of the multifunctional molecule ergothioneine . This pathway involves two novel selenium-carbon bond-forming enzymes and the first biosynthetic pathway for production of a selenosugar .
Pharmacokinetics
Studies on sodium selenite, a selenium compound, show that it follows a two-compartment open model of first-order absorption in blood . The absorption of sodium selenite in livers was the quickest, followed by pancreases and thigh muscles, and the elimination of sodium selenite in thigh muscles was the quickest, followed by livers and pancreases .
Result of Action
The response to selenium intake has a U-shaped dose-dependent effect. When it is above the recommended dose, it causes hyperglycemia and hyperinsulinemia, which alters oxidative stress and the insulin signaling cascade and lipid and glucose metabolism . It also affects insulin biosynthesis and insulin secretion .
Action Environment
Selenium is an emerging anthropogenic contaminant released to the environment . The rise of selenium release into the environment has raised concern about its bioaccumulation, toxicity, and potential to cause serious damages to aquatic and terrestrial ecosystems . Environmental biogeochemical conditions control the speciation and mobility of selenium in the environment .
Safety and Hazards
Zukünftige Richtungen
Aluminium selenide has potential applications in electronic devices such as solar cells, sensors, and photodetectors . It has also been studied for its potential use in thin film coatings and as a catalyst in chemical reactions . Transition metal selenides, including this compound, have demonstrated promising catalysis on both hydrogen and oxygen evolutions, and have been used in the development of optoelectronic devices such as solar cells, light-emitting diodes (LEDs), and photodetectors .
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of Aluminium selenide can be achieved through a solid-state reaction between Aluminium and Selenium at high temperatures under an inert atmosphere. This reaction is exothermic and releases a significant amount of heat. The reaction can be carried out in a tube furnace or a high-temperature furnace. The reaction is highly sensitive to air and moisture, so it is essential to carry out the reaction under an inert atmosphere such as Argon or Nitrogen. The reaction is as follows:", "Starting Materials": ["Aluminium (Al)", "Selenium (Se)", "Argon or Nitrogen (inert atmosphere)"], "Reaction": [ "1. Weigh the required amount of Aluminium and Selenium in stoichiometric amounts and grind them together in a mortar and pestle.", "2. Transfer the mixture to a crucible and place it in a tube furnace or high-temperature furnace.", "3. Purge the furnace with an inert gas such as Argon or Nitrogen for at least 30 minutes to remove any air or moisture present.", "4. Heat the crucible at a temperature of 800-900°C for 4-6 hours.", "5. After the reaction is complete, cool the crucible to room temperature under the inert atmosphere.", "6. Remove the Aluminium selenide product from the crucible and store it in a dry, airtight container for future use." ] } | |
CAS-Nummer |
1302-82-5 |
Molekularformel |
AlSe |
Molekulargewicht |
105.95 g/mol |
IUPAC-Name |
aluminum;selenium |
InChI |
InChI=1S/Al.Se |
InChI-Schlüssel |
AINNHYSCPOKHAO-UHFFFAOYSA-N |
SMILES |
[Al+3].[Al+3].[Se-2].[Se-2].[Se-2] |
Kanonische SMILES |
[Al].[Se] |
| 1302-82-5 | |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


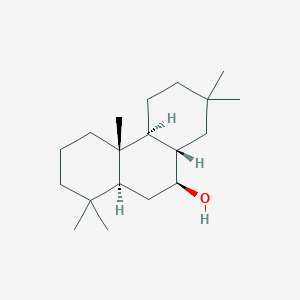

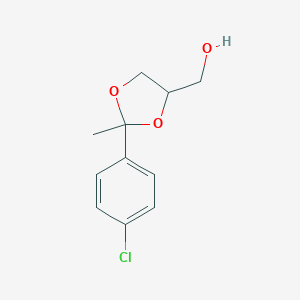
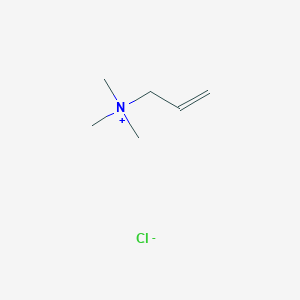
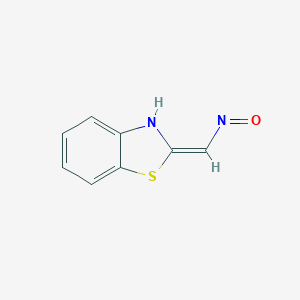

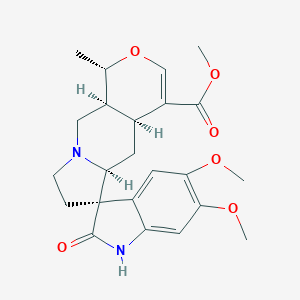

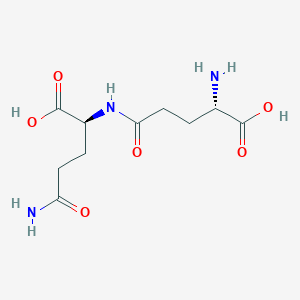
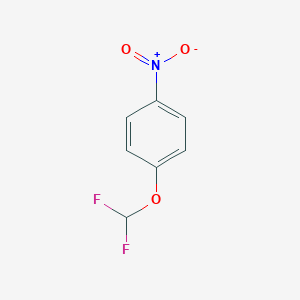

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
